

1-Tosylpiperidine-4-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Tosylpiperidine-4-carboxylic acid*

Cat. No.: *B126007*

[Get Quote](#)

An In-Depth Technical Guide to 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, a versatile heterocyclic building block crucial in modern medicinal chemistry and organic synthesis. The document elucidates its chemical identity, structural characteristics, and physicochemical properties. We will explore established synthetic methodologies, explaining the rationale behind procedural choices, and delve into its significant applications as a precursor for complex, biologically active molecules. Detailed experimental protocols, safety information, and data visualizations are included to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Chemical Identity and Physicochemical Properties

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, commonly known in laboratory settings as **1-Tosylpiperidine-4-carboxylic acid**, is a derivative of piperidine-4-carboxylic acid (isonipecotic acid).^[1] The introduction of a tosyl (p-toluenesulfonyl) group to the piperidine nitrogen fundamentally alters the molecule's electronic and steric properties, transforming it into a valuable and stable intermediate for further chemical elaboration.

The formal IUPAC name for this compound is 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid.^{[2][3]} It is also referred to by synonyms such as 1-(p-Tolylsulfonyl)piperidine-4-carboxylic acid and 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid.^{[3][4]}

Table 1: Core Physicochemical and Structural Data

Property	Value	Source
IUPAC Name	1-(4-methylphenyl)sulfonylpiperidin-4-carboxylic acid	[2][3]
CAS Number	147636-36-0	[2]
Molecular Formula	C ₁₃ H ₁₇ NO ₄ S	[2][4]
Molecular Weight	283.35 g/mol	[2][3]
Appearance	Solid	[2]
InChI Key	YJRQMKSUAIKDDF-UHFFFAOYSA-N	[2]
Canonical SMILES	CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O	[2][3]
Storage	Sealed in dry, room temperature conditions	[4]

Structural Diagram

The structure combines a saturated piperidine ring, a carboxylic acid functional group at the 4-position, and a bulky, electron-withdrawing tosyl group on the nitrogen atom. This combination of functionalities makes it a versatile scaffold in synthetic chemistry.[2]

Caption: Chemical structure of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid.

Synthesis and Reaction Chemistry

The synthesis of **1-Tosylpiperidine-4-carboxylic acid** is typically achieved through the N-tosylation of a piperidine-4-carboxylic acid precursor. The tosyl group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in subsequent reactions and enhancing the stability of the ring.

General Synthetic Workflow

The most common synthetic route involves the reaction of a commercially available piperidine-4-carboxylic acid derivative (like isonipecotic acid) with p-toluenesulfonyl chloride (TsCl) under basic conditions.

Caption: General workflow for the synthesis of **1-Tosylpiperidine-4-carboxylic acid**.

Causality in Experimental Design

- **Choice of Base:** An aqueous base like sodium hydroxide is often used to deprotonate the carboxylic acid and the secondary amine of the starting material, facilitating the nucleophilic attack on the sulfur atom of tosyl chloride. The use of an organic base like pyridine can also be employed, which can act as both a base and a catalyst.
- **Reaction Solvent:** A biphasic system (e.g., water and an organic solvent like dichloromethane) or a polar aprotic solvent may be used. The base deprotonates the amine, increasing its solubility in the aqueous phase, while the tosyl chloride resides in the organic phase.
- **Temperature Control:** The reaction is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction between tosyl chloride and the amine, minimizing side reactions.
- **Workup Procedure:** Acidification of the reaction mixture after completion is critical. This protonates the carboxylate, rendering the final product less soluble in water and allowing for its precipitation or extraction into an organic solvent.

Applications in Medicinal Chemistry and Drug Development

The unique structural features of **1-Tosylpiperidine-4-carboxylic acid** make it a highly valuable building block in the synthesis of complex pharmaceutical agents.[\[2\]](#)

- **Scaffold for CNS-Targeting Agents:** The piperidine ring is a common motif in drugs targeting the central nervous system.[\[2\]](#) This compound provides a rigid scaffold that can be further functionalized to create ligands for various receptors and transporters.

- Precursor for Novel Therapeutics: It serves as a key intermediate in the synthesis of molecules with potential therapeutic benefits, including anti-inflammatory and analgesic drugs.[5]
- Enhanced Drug Properties: The sulfonyl group can improve interactions with biological targets, while the piperidine moiety can enhance solubility and bioavailability, which are critical parameters in drug design.[5]
- Versatile Chemical Handle: The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various pharmacophores or for linking the molecule to other scaffolds in fragment-based drug discovery.[2]

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid from isonipecotic acid.

Materials:

- Isonipecotic acid (Piperidine-4-carboxylic acid)
- p-Toluenesulfonyl chloride (TsCl)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

- Magnetic stirrer, ice bath, round-bottom flask, separatory funnel, pH paper, rotary evaporator.

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq). Cool the flask in an ice bath to 0-5 °C with stirring.
- Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of a suitable organic solvent (e.g., THF or acetone). Add this solution dropwise to the stirring, cooled solution of isonipecotic acid over 30 minutes. Ensure the temperature remains below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
- Workup - Quenching and Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2 (verify with pH paper). A white precipitate should form.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid as a white solid.

Safety and Handling

Consult the Safety Data Sheet (SDS) before handling this compound.

- Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects (H412).
- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[\[2\]](#)
- Pictograms: GHS07 (Exclamation Mark) is associated with this compound.

Conclusion

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and role as a stable intermediate make it an indispensable component in the synthesis of novel and complex molecular architectures. This guide has provided the foundational knowledge for its synthesis, properties, and application, empowering researchers to leverage this versatile building block in their pursuit of new therapeutic agents.

References

- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- PubChem. 1-Tosylpiperidin-4-one. National Center for Biotechnology Information.
- Wikipedia. Isonipecotic acid.
- PubChem. Isonicotinic Acid. National Center for Biotechnology Information.
- Wikipedia. Arsanilic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Buy 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [smolecule.com]

- 3. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Tosylpiperidine-4-carboxylic acid - CAS:147636-36-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [1-Tosylpiperidine-4-carboxylic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126007#1-tosylpiperidine-4-carboxylic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com